molecular formula C14H12ClFN2O B5487936 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No.: B5487936
M. Wt: 278.71 g/mol
InChI Key: UVXZSGPHKZQJOE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. EF24 belongs to a class of compounds called curcuminoids, which are derived from the spice turmeric.

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its anti-cancer effects through a variety of mechanisms. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound also activates the p53 tumor suppressor pathway, which induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in cancer cells. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of glucose, which can lead to decreased glucose uptake in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective in various cancer cell lines and animal models. Another advantage is its low toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is to investigate its potential use in combination with other anti-cancer agents. This compound has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another direction is to investigate its potential use in treating other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.

Synthesis Methods

3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized using a modified version of the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 2-chloro-6-fluorobenzaldehyde and 1,3-dimethyl-1H-pyrazol-4-amine with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to yield this compound.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to possess potent anti-cancer properties in various cancer cell lines. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the growth of cancer cells in vivo in animal models. In addition to its anti-cancer properties, this compound has also been studied for its potential use in treating other diseases such as Alzheimer's disease, diabetes, and inflammation.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-11(8-18(2)17-9)14(19)7-6-10-12(15)4-3-5-13(10)16/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXZSGPHKZQJOE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C=CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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